molecular formula C8H7NO2 B047212 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone CAS No. 114810-50-3

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone

Cat. No.: B047212
CAS No.: 114810-50-3
M. Wt: 149.15 g/mol
InChI Key: LLDKTFHAZYSWOM-UHFFFAOYSA-N
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Description

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone is an organic compound with a unique structure that combines a furan ring and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its combination of furan and pyrrole rings makes it a versatile compound for various applications .

Properties

IUPAC Name

1-furo[3,2-b]pyrrol-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6(10)9-4-2-8-7(9)3-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKTFHAZYSWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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